molecular formula C29H31N7O B128891 イマチニブ パラジアミノメチルベンゼン CAS No. 1026753-54-7

イマチニブ パラジアミノメチルベンゼン

カタログ番号: B128891
CAS番号: 1026753-54-7
分子量: 493.6 g/mol
InChIキー: XAHUGGOJOZBPPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Imatinib para-Diaminomethylbenzene primarily targets multiple tyrosine kinases such as BCR-ABL , c-KIT , and PDGFR-β . These proteins play crucial roles in various cellular processes, including cell growth and division. In particular, BCR-ABL is a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML) .

Mode of Action

Imatinib para-Diaminomethylbenzene acts as a protein-tyrosine kinase inhibitor . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation of substrates and the subsequent activation of downstream signaling pathways . This inhibition can lead to the cessation of uncontrolled cell division, a characteristic feature of many cancers .

Biochemical Pathways

The inhibition of BCR-ABL, c-KIT, and PDGFR-β by Imatinib para-Diaminomethylbenzene affects multiple biochemical pathways. These include pathways involved in cell proliferation, growth-factor dependence, apoptosis, and interaction with extracellular matrix and stroma . The overall effect is a reduction in the growth and spread of cancer cells .

Pharmacokinetics

Imatinib para-Diaminomethylbenzene exhibits favorable pharmacokinetic properties. It is well absorbed with an absolute bioavailability of 98% . It is predominantly bound to plasma proteins, particularly to α1-acid glycoprotein (AGP) and albumin (ALB) . The drug is metabolized mainly by CYP3A4 . The elimination half-life of imatinib is 18 hours , and its active metabolite is 40 hours . It is excreted via feces (68%) and kidneys (13%) .

Result of Action

The inhibition of tyrosine kinases by Imatinib para-Diaminomethylbenzene results in a decrease in uncontrolled cell division, leading to a reduction in the size and number of cancerous cells . This can result in a significant improvement in the symptoms and prognosis of patients with conditions such as CML .

Action Environment

The action of Imatinib para-Diaminomethylbenzene can be influenced by various environmental factors. For instance, the compound is three-fold more potent in inhibiting amyloid-β production than imatinib and exhibits only 1/16th of the activity of imatinib in the inhibition of Abl kinase . This results in a selectivity ratio of nearly 60 for the Alzheimer’s indication . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment in which it is used, such as the presence of other compounds or specific disease states .

生化学分析

Biochemical Properties

Imatinib para-Diaminomethylbenzene is primarily metabolized by CYP3A4/CYP3A5 to N-desmethyl imatinib (DMI), which exhibits in vitro activity comparable to that of the parent drug . It interacts with enzymes, proteins, and other biomolecules in the body, affecting various biochemical reactions .

Cellular Effects

Imatinib para-Diaminomethylbenzene influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is also a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of Imatinib para-Diaminomethylbenzene .

Molecular Mechanism

The molecular mechanism of action of Imatinib para-Diaminomethylbenzene involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imatinib para-Diaminomethylbenzene change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Imatinib para-Diaminomethylbenzene vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imatinib para-Diaminomethylbenzene is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Imatinib para-Diaminomethylbenzene is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Imatinib para-Diaminomethylbenzene affects its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

類似化合物との比較

Similar Compounds

    Dasatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Nilotinib: A selective Bcr-Abl tyrosine kinase inhibitor with a similar mechanism of action.

    Bosutinib: Targets Bcr-Abl and other kinases, used in chronic myelogenous leukemia treatment.

Uniqueness

Imatinib para-Diaminomethylbenzene is unique due to its high specificity for the Bcr-Abl tyrosine kinase and its effectiveness in treating chronic myelogenous leukemia with fewer side effects compared to other treatments . Its development marked a significant advancement in targeted cancer therapy, setting a precedent for the development of other tyrosine kinase inhibitors .

生物活性

Imatinib para-Diaminomethylbenzene, a derivative of the well-known tyrosine kinase inhibitor imatinib, has garnered attention for its potential biological activities, particularly in cancer treatment and neurodegenerative diseases. This article provides an in-depth analysis of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Targeted Tyrosine Kinases

Imatinib para-Diaminomethylbenzene primarily inhibits several key tyrosine kinases, including:

  • BCR-ABL : A fusion protein implicated in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
  • c-KIT : Associated with gastrointestinal stromal tumors (GISTs).
  • PDGFR-β : Involved in various malignancies and fibrotic diseases.

The compound acts as a protein-tyrosine kinase inhibitor , disrupting multiple signaling pathways that regulate cell proliferation, apoptosis, and interaction with the extracellular matrix .

Pharmacokinetics

Imatinib para-Diaminomethylbenzene exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 98%.
  • Metabolism : Primarily metabolized by CYP3A4/CYP3A5 to its active metabolite.
  • Half-life : The parent compound has a half-life of about 18 hours, while its active metabolite lasts approximately 40 hours.

Inhibition of Cancer Cell Proliferation

Imatinib para-Diaminomethylbenzene has demonstrated significant efficacy in inhibiting cancer cell proliferation. Studies indicate that it can reduce the size and number of cancerous cells through its action on tyrosine kinases:

  • CML Treatment : In clinical studies, imatinib has induced hematologic responses in up to 82% of patients with CML .
  • GISTs : The compound shows promise in treating GISTs by effectively inhibiting c-KIT signaling pathways .

Neuroprotective Effects

Recent research highlights the potential neuroprotective effects of Imatinib para-Diaminomethylbenzene, particularly in relation to Alzheimer's disease:

  • It is reported to be over three times more effective than imatinib in inhibiting beta-amyloid production, a key factor in Alzheimer's pathology .
  • The compound exhibits selective inhibition of Abl kinase, suggesting its utility in targeting Alzheimer's mechanisms while minimizing effects on other pathways involved in cancer treatment.

Clinical Efficacy in CML

A phase 2 study involving 235 patients with accelerated phase CML showed that treatment with imatinib resulted in:

  • Hematologic Response : Achieved by 82% of patients.
  • Cytogenetic Response : Major cytogenetic response observed in 24% of patients .

These results underscore the effectiveness of Imatinib para-Diaminomethylbenzene as a therapeutic agent.

Adverse Effects

While generally well-tolerated, imatinib therapy can lead to side effects such as edema and hepatotoxicity. A notable case involved a patient experiencing severe periorbital edema post-surgery while on imatinib therapy. The recommendation was to discontinue imatinib one week prior to surgery to mitigate risks .

Data Table: Summary of Biological Activity

ActivityEffectivenessNotes
Inhibition of BCR-ABLHighKey target for CML treatment
Inhibition of c-KITModerateEffective for GISTs
Beta-Amyloid ProductionHighMore potent than imatinib
Cytogenetic Response (CML)24%Observed in clinical trials
Hematologic Response (CML)82%Significant improvement noted

特性

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHUGGOJOZBPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imatinib para-Diaminomethylbenzene
Reactant of Route 2
Reactant of Route 2
Imatinib para-Diaminomethylbenzene
Reactant of Route 3
Reactant of Route 3
Imatinib para-Diaminomethylbenzene
Reactant of Route 4
Reactant of Route 4
Imatinib para-Diaminomethylbenzene
Reactant of Route 5
Reactant of Route 5
Imatinib para-Diaminomethylbenzene
Reactant of Route 6
Reactant of Route 6
Imatinib para-Diaminomethylbenzene
Customer
Q & A

Q1: How does Imatinib para-Diaminomethylbenzene Trihydrochloride compare to Imatinib in terms of its effect on beta-amyloid production and Abl kinase inhibition?

A1: The research indicates that Imatinib para-Diaminomethylbenzene Trihydrochloride is significantly more potent than Imatinib in inhibiting beta-amyloid production. Specifically, it demonstrates over three times the inhibitory effect compared to Imatinib []. Interestingly, it exhibits significantly less activity against Abl kinase, the primary target of Imatinib in leukemia treatment. The study reports that Imatinib para-Diaminomethylbenzene Trihydrochloride possesses only 1/16th of Imatinib's activity against Abl kinase []. This difference in activity profiles suggests a promising selectivity profile for Imatinib para-Diaminomethylbenzene Trihydrochloride towards targeting Alzheimer's disease mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。